

Vicriviroc hERG Channel Activity: A Technical Resource

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Compound of Interest		
Compound Name:	Vicriviroc	
Cat. No.:	B7856022	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hERG channel activity of **vicriviroc**. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and provide clarity on the potential cardiac safety profile of this CCR5 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG channel activity of vicriviroc?

A1: **Vicriviroc** was developed to have diminished affinity for the human ether-a-go-go-related gene (hERG) potassium ion channel compared to its predecessor, SCH-C.[1][2] In preclinical studies, **vicriviroc** demonstrated significantly weaker activity against the hERG channel, with a reported half-maximal inhibitory concentration (IC50) of 5.8 μΜ.[3] This suggests a reduced potential for causing cardiac-related side effects.[1]

Q2: Does **vicriviroc** cause QT interval prolongation?

A2: Clinical studies have shown that **vicriviroc** does not produce clinically meaningful prolongation of the QT/QTc interval at both therapeutic and supratherapeutic doses.[4][5] This is in contrast to its predecessor, SCH-C, which was associated with modest, dose-dependent QTc prolongation.[1][2]



Q3: What are the key differences in hERG activity between **vicriviroc** and other CCR5 antagonists?

A3: **Vicriviroc** was specifically engineered to have a better cardiac safety profile than earlier CCR5 antagonists like SCH-C. The IC50 value for **vicriviroc**'s inhibition of the hERG channel is nearly sixfold higher than that of SCH-C, indicating lower potency for hERG blockade. For a detailed comparison with other CCR5 antagonists, please refer to the data tables below.

Quantitative Data Summary

The following tables provide a comparative overview of the hERG inhibitory potency of **vicriviroc** and other relevant compounds.

Table 1: hERG Channel Inhibition by CCR5 Antagonists

Compound	IC50 (μM)	Primary Target IC50/Ki (nM)	Notes
Vicriviroc	5.8[3]	2.5 (Ki)[3]	Developed for reduced hERG affinity.
SCH-C	1.1	Not specified	Predecessor to vicriviroc with known QTc prolongation.
Maraviroc	>10[5]	6.4 (IC50)	Approved CCR5 antagonist with a favorable cardiac safety profile.[5]
Aplaviroc	Not specified	0.1-0.4 (IC50)	Development halted due to hepatotoxicity, not hERG-related issues.

Table 2: hERG Channel Inhibition by Control Compounds



Compound	IC50 (μM)	Class
Terfenadine	0.0049 - 0.033	Antihistamine (Positive Control)
Cisapride	0.012 - 0.027	Prokinetic Agent (Positive Control)
Astemizole	0.001 - 0.009	Antihistamine (Positive Control)

Experimental Protocols

hERG Inhibition Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology used to determine the IC50 value of **vicriviroc** on the hERG potassium channel.

1. Cell Culture:

- Mouse L-929 cells stably expressing recombinant hERG ion channels are used.[1]
- Cells are cultured under standard conditions until reaching appropriate confluency for experiments.

2. Solutions:

- External Solution (HEPES-buffered superfused salt solution): 144 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 11 mM glucose, 10 mM HEPES-NaOH. The pH is adjusted to 7.4.
 [1]
- Internal Solution (Pipette solution): 140 mM KCl, 3 mM Mg-ATP, 5 mM EGTA, 0.3 mM MgCl₂,
 10 mM HEPES-NaOH. The pH is adjusted to 7.2.[1]
- 3. Electrophysiological Recording:
- Whole-cell voltage-clamp experiments are performed at 35°C.[1]
- Glass micropipettes with a resistance of 1.5 to 2.2 MΩ are used.[1]



- Cells are voltage-clamped at a holding potential of -70 mV.[1]
- hERG currents are elicited by applying voltage command pulses to 0 mV at a frequency of 0.1 Hz.[1]
- Series resistance is continuously monitored and maintained below 10 MΩ.[1]
- 4. Data Analysis:
- The effect of vicriviroc is assessed by applying various concentrations to the external solution.
- The percentage of current inhibition is calculated at each concentration.
- The IC50 value is determined by fitting the concentration-response data to a suitable model.

Troubleshooting Guides

Issue 1: Unstable Gigaseal Formation

- Question: I am having difficulty obtaining a stable high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane. What could be the cause and how can I troubleshoot it?
- Answer:
 - Cell Health: Ensure you are using healthy, viable cells. Unhealthy cells often have fragile membranes that are difficult to seal.
 - Pipette Tip: The quality of the pipette tip is crucial. Fire-polishing the pipette tip can create a smoother surface, which aids in seal formation.
 - Solution Osmolarity: A slight osmotic gradient between the internal and external solutions can facilitate sealing. Typically, the internal solution should have a slightly lower osmolarity than the external solution.
 - Mechanical Stability: Vibrations in the setup can disrupt seal formation. Ensure the microscope and manipulators are on a vibration-isolation table.



 Application of Suction: Apply gentle and controlled suction. Abrupt or excessive suction can rupture the membrane patch.

Issue 2: hERG Current Rundown

• Question: The amplitude of my hERG current decreases over the course of the experiment, even in the absence of a test compound. How can I minimize this "rundown"?

Answer:

- Intracellular ATP: The rundown of hERG current is often associated with the washout of essential intracellular components. Including Mg-ATP (typically 2-5 mM) in the internal pipette solution is critical to maintain channel activity.
- Perforated Patch-Clamp: If rundown persists, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method preserves the integrity of the intracellular environment, minimizing washout and rundown.
- Temperature: hERG currents can be sensitive to temperature fluctuations. Maintaining a stable temperature throughout the experiment is important.
- Time Control: For pharmacological experiments, it is crucial to have a stable baseline recording before applying the compound and to account for any residual rundown during data analysis. A time-matched vehicle control can help to correct for rundown.

Issue 3: High Leak Current

 Question: I am observing a large leak current, which is interfering with the measurement of the hERG tail current. What are the potential solutions?

Answer:

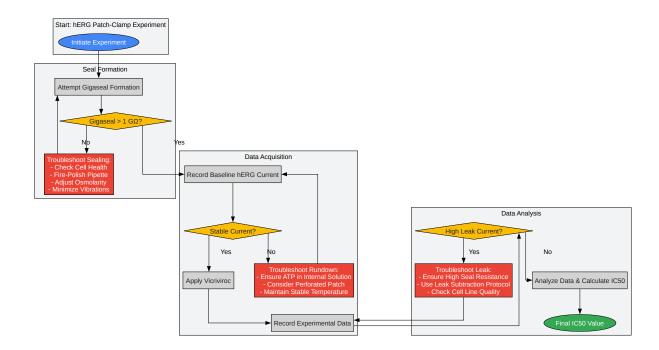
 \circ Seal Resistance: A low seal resistance is a primary cause of high leak currents. Aim for a seal resistance of at least 1 G Ω . If the seal is poor, discard the cell and start with a new one.



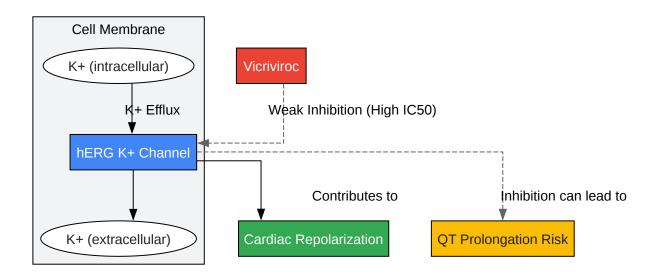
- Voltage Protocol: Use a voltage protocol that includes a step to a potential where hERG channels are closed (e.g., -50 mV from a holding potential of -80 mV) to measure the leak current. This leak current can then be subtracted from the total current to isolate the hERG-specific current.
- Cell Line Quality: The expression level and health of the hERG-expressing cell line can influence leak currents. Ensure the cell line is well-maintained and not passaged excessively.

Visualizations









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